![molecular formula C12H12O5 B1610059 Methyl 2-acetoxy-5-acetylbenzoate CAS No. 61414-18-4](/img/structure/B1610059.png)
Methyl 2-acetoxy-5-acetylbenzoate
Overview
Description
Methyl 2-acetoxy-5-acetylbenzoate (MAB) is an organic compound that is used in a wide range of scientific research applications. It is a derivative of benzoic acid, and is a white crystalline solid with a melting point of approximately 110°C. MAB has been studied extensively in the laboratory, and its various properties and applications are of great interest to scientists.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This study explores the metabolism of various chloroacetamide herbicides, focusing on their metabolic pathways and potential implications for human and rat liver microsomes. Although not directly related to Methyl 2-acetoxy-5-acetylbenzoate, the research provides a foundation for understanding how similar compounds might be metabolized and their potential effects on liver enzyme activity (Coleman et al., 2000).
Synthesis and Anticancer Evaluation
Another study investigates the synthesis and anticancer evaluation of certain derivatives, providing insights into the design and potential therapeutic applications of complex organic molecules. This research could be indirectly relevant for understanding the broader context of how compounds like Methyl 2-acetoxy-5-acetylbenzoate could be synthesized and evaluated for biological activity (Salahuddin et al., 2014).
Production of Phenylacetic Acid Derivatives
Research on the production of phenylacetic acid derivatives by Curvularia lunata in culture highlights the potential of microbial systems to produce chemically significant compounds. While not directly related to Methyl 2-acetoxy-5-acetylbenzoate, this study underscores the diversity of chemical compounds that can be derived from natural sources and their potential applications in scientific research (Varma et al., 2006).
Crystal Structures of Derivatives
A study on the crystal structures of various derivatives, including methyl 3,5-dimethylbenzoate, provides detailed insights into the molecular configurations of complex organic compounds. Understanding the crystal structures of such compounds can be crucial for their application in material science, drug design, and other areas of research (Ebersbach et al., 2022).
Mechanism of Action
Target of Action
Methyl 2-acetoxy-5-acetylbenzoate is a complex organic compound with the molecular formula C12H12O5 . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
methyl 5-acetyl-2-acetyloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-7(13)9-4-5-11(17-8(2)14)10(6-9)12(15)16-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYCWWDFSBYNQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(=O)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456665 | |
Record name | methyl 2-acetoxy-5-acetylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61414-18-4 | |
Record name | methyl 2-acetoxy-5-acetylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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